6-Chloro-4-(difluoromethyl)pyridin-3-ol
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Overview
Description
6-Chloro-4-(difluoromethyl)pyridin-3-ol is a chemical compound with the molecular formula C6H4ClF2NO This compound is a pyridine derivative, characterized by the presence of a chlorine atom at the 6th position and a difluoromethyl group at the 4th position on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(difluoromethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions .
Another method involves the chlorine/fluorine exchange using trichloromethylpyridine. This process typically requires specific reaction conditions, including the use of appropriate solvents and temperature control .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-(difluoromethyl)pyridin-3-ol undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium hydroxide). The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted pyridine compounds .
Scientific Research Applications
6-Chloro-4-(difluoromethyl)pyridin-3-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a tool for studying biological processes and interactions.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and other industrial products
Mechanism of Action
The mechanism of action of 6-Chloro-4-(difluoromethyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The compound’s unique chemical structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Chloro-4-(difluoromethyl)pyridin-3-ol include:
4-Chloro-6-(difluoromethyl)pyridin-3-yl)methanol: This compound has a similar structure but with an additional methanol group.
6-Chloro-4-(trifluoromethyl)pyridin-3-ol: This compound has a trifluoromethyl group instead of a difluoromethyl group.
Uniqueness
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C6H4ClF2NO |
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Molecular Weight |
179.55 g/mol |
IUPAC Name |
6-chloro-4-(difluoromethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H4ClF2NO/c7-5-1-3(6(8)9)4(11)2-10-5/h1-2,6,11H |
InChI Key |
NFQCFMSRFASFED-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CN=C1Cl)O)C(F)F |
Origin of Product |
United States |
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